molecular formula C10H10KN3O3 B13004744 potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate

potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate

Cat. No.: B13004744
M. Wt: 259.30 g/mol
InChI Key: XQWDXOZMFXQWMS-UHFFFAOYSA-M
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Description

Potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate is a chemical compound with the molecular formula C11H12KN3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate typically involves the reaction of 2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine with potassium hydroxide in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to alterations in cellular pathways and biological processes .

Properties

Molecular Formula

C10H10KN3O3

Molecular Weight

259.30 g/mol

IUPAC Name

potassium;2-(2,5-dimethyl-7-oxopyrazolo[1,5-a]pyrimidin-4-yl)acetate

InChI

InChI=1S/C10H11N3O3.K/c1-6-3-8-12(5-10(15)16)7(2)4-9(14)13(8)11-6;/h3-4H,5H2,1-2H3,(H,15,16);/q;+1/p-1

InChI Key

XQWDXOZMFXQWMS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=O)N2C(=CC(=N2)C)N1CC(=O)[O-].[K+]

Origin of Product

United States

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